molecular formula C12H18N2O B14774183 N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide

N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide

Cat. No.: B14774183
M. Wt: 206.28 g/mol
InChI Key: FLNOGNVLLYIJMX-UHFFFAOYSA-N
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Description

N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide typically involves the reaction of 4-(dimethylamino)acetophenone with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target proteins, influencing their activity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the dimethylamino group.

    N-phenylacetamide: Similar acetamide moiety but different substituents on the phenyl ring.

    4-dimethylaminobenzamide: Contains a dimethylamino group but different overall structure.

Uniqueness

N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide is unique due to the presence of both the dimethylamino group and the acetamide moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-9(13-10(2)15)11-5-7-12(8-6-11)14(3)4/h5-9H,1-4H3,(H,13,15)

InChI Key

FLNOGNVLLYIJMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)NC(=O)C

Origin of Product

United States

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